4-((6-methylpyridazin-3-yl)oxy)-N-(4-phenylthiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-(6-methylpyridazin-3-yl)oxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2S/c1-14-7-12-19(25-24-14)27-17-10-8-16(9-11-17)20(26)23-21-22-18(13-28-21)15-5-3-2-4-6-15/h2-13H,1H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPKVYNOHFUDRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((6-methylpyridazin-3-yl)oxy)-N-(4-phenylthiazol-2-yl)benzamide is a novel hybrid molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.
The molecular formula of this compound is , with a molecular weight of 380.5 g/mol. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O2S |
| Molecular Weight | 380.5 g/mol |
| CAS Number | 1797958-06-5 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The thiazole and pyridazine moieties are known to enhance the compound's lipophilicity and receptor affinity, potentially leading to improved pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and pyridazine derivatives exhibit significant anticancer properties. For instance, a related study demonstrated that thiazole derivatives possess the ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms . The specific compound has shown promising results in preclinical models against various cancer cell lines.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro tests have shown that it exhibits significant inhibitory effects against several bacterial strains, suggesting potential applications in treating bacterial infections. The presence of the thiazole ring has been linked to enhanced antimicrobial properties due to its ability to disrupt bacterial cell wall synthesis .
Trypanocidal Activity
Notably, derivatives similar to this compound have been evaluated for their activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds with similar structural features demonstrated IC50 values in the low micromolar range, indicating their potential as therapeutic agents against trypanosomiasis .
Case Study 1: Synthesis and Evaluation of Thiazole Derivatives
A recent study synthesized various thiazole derivatives, including those related to the target compound. The evaluation revealed that certain derivatives exhibited potent anticancer and antimicrobial activities, supporting the hypothesis that structural modifications can enhance biological efficacy .
Case Study 2: Pharmacological Profiling
In another study, pharmacological profiling of thiazole-containing compounds was conducted, revealing favorable pharmacokinetic properties such as good absorption and metabolic stability. These findings suggest that modifications leading to increased bioavailability could be beneficial for therapeutic applications .
Q & A
Q. What are the key synthetic routes for preparing 4-((6-methylpyridazin-3-yl)oxy)-N-(4-phenylthiazol-2-yl)benzamide, and what critical reaction conditions must be optimized?
Q. What strategies can resolve contradictions in biological activity data for this compound across different enzyme assays?
Discrepancies may arise from assay conditions (e.g., pH, cofactors) or target promiscuity. To address this:
- Dose-Response Profiling : Test IC50 values across a wider concentration range (e.g., 0.1–100 µM) to identify off-target effects .
- Biochemical Pathway Mapping : Use transcriptomics or proteomics to confirm downstream effects (e.g., inhibition of bacterial PPTase enzymes linked to proliferation) .
- Structural Dynamics : Perform molecular docking (e.g., AutoDock Vina) to assess binding poses in different conformations of the target protein .
Q. How can the pharmacokinetic profile of this compound be improved through rational structural modifications?
- Lipophilicity Optimization : Introduce electron-withdrawing groups (e.g., -CF3) to the benzamide ring to enhance metabolic stability. LogP values should ideally be 2–3 (measured via shake-flask method) .
- Solubility Enhancement : Replace the methyl group on pyridazine with a polar substituent (e.g., -NH2) or use co-solvents like PEG-400 in formulation studies .
- In Vivo Stability : Conduct microsomal assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., oxidation of thiazole methyl groups) .
Q. What experimental designs are recommended to elucidate the mechanism of action in complex biological systems?
- Kinetic Studies : Use stopped-flow spectroscopy to measure binding rates (kon/koff) with purified enzymes .
- CRISPR-Cas9 Knockout Models : Validate target engagement by comparing activity in wild-type vs. PPTase-deficient bacterial strains .
- Bivalent Ligand Design : Synthesize dimeric analogs (e.g., linking via piperazine spacers) to probe cooperative binding effects .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
